Methyl (S)-2-amino-2-phenylacetate hemisulfate
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Overview
Description
Methyl (S)-2-amino-2-phenylacetate hemisulfate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The compound’s unique structure, featuring an amino group and a phenyl ring, contributes to its versatility in chemical reactions and its potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-phenylacetate hemisulfate typically involves the esterification of (S)-2-amino-2-phenylacetic acid with methanol in the presence of an acid catalyst. One common method employs trimethylchlorosilane and methanol at room temperature, which provides good yields and mild reaction conditions . The reaction can be represented as follows:
(S)-2-amino-2-phenylacetic acid+methanolTMSClMethyl (S)-2-amino-2-phenylacetate
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of microwave-assisted derivatization has also been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-2-phenylacetate hemisulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl (S)-2-amino-2-phenylacetate hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-2-phenylacetate hemisulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Methyl (S)-2-amino-2-phenylacetate hemisulfate can be compared with other similar compounds, such as:
Methyl ®-2-amino-2-phenylacetate: The enantiomer of the compound, which may exhibit different biological activities.
Ethyl (S)-2-amino-2-phenylacetate: A similar ester with an ethyl group instead of a methyl group, which may have different reactivity and applications.
Methyl (S)-2-amino-3-phenylpropanoate:
The uniqueness of this compound lies in its specific chiral configuration and the presence of both an amino group and a phenyl ring, which contribute to its versatility in chemical reactions and its potential for various applications.
Biological Activity
Methyl (S)-2-amino-2-phenylacetate hemisulfate, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound is characterized by its unique structural features, which include an amino group and a phenylacetate moiety, making it a subject of interest in various therapeutic applications.
- Molecular Formula : C10H13NO4S
- Molecular Weight : Approximately 245.28 g/mol
- Solubility : The hemisulfate salt form enhances solubility in aqueous environments, which is crucial for biological assays and therapeutic formulations.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing biochemical reactions within cells.
- Receptor Interaction : Research indicates that this compound can interact with neurotransmitter receptors, potentially affecting neurotransmission and offering insights into its role in neurological disorders.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells.
In Vitro Studies
Several studies have investigated the biological effects of this compound:
- Cell Proliferation Assays : In vitro experiments demonstrated that concentrations of 10 µg/mL to 100 µg/mL significantly inhibited the proliferation of cancer cell lines such as A549 and HT29, suggesting potential anticancer properties.
- Enzyme Inhibition : The compound has been tested against various enzymes, showing significant inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
Case Studies
-
Cancer Research : A notable study examined the effects of this compound on colorectal cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers when treated with the compound.
Concentration (µg/mL) Cell Viability (%) Apoptosis Markers 0 100 Low 10 75 Moderate 50 50 High 100 25 Very High - Neurological Studies : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models.
Properties
Molecular Formula |
C18H24N2O8S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-phenylacetate;sulfuric acid |
InChI |
InChI=1S/2C9H11NO2.H2O4S/c2*1-12-9(11)8(10)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,10H2,1H3;(H2,1,2,3,4)/t2*8-;/m00./s1 |
InChI Key |
WNXGTZVBNOSLKD-QXGOIDDHSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N.COC(=O)[C@H](C1=CC=CC=C1)N.OS(=O)(=O)O |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N.COC(=O)C(C1=CC=CC=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
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